molecular formula C13H20N2O4 B8019371 1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline

1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline

Cat. No.: B8019371
M. Wt: 268.31 g/mol
InChI Key: FCVBOVVXXBUFFZ-UWVGGRQHSA-N
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Description

1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is an intriguing chemical compound known for its complex structure, which comprises a pyrrolidine ring fused with a butanoyl group and an L-proline moiety. Its unique configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it valuable in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline typically involves multi-step organic synthesis procedures:

  • Formation of Pyrrolidin-2-Yl Intermediate

    • Reagents: : Pyrrolidine, suitable base.

    • Conditions: : Mild to moderate temperatures, inert atmosphere.

  • Coupling with Butanoyl Moiety

    • Reagents: : Butanoyl chloride, catalyst (e.g., DMAP).

    • Conditions: : Room temperature, anhydrous conditions.

  • Integration with L-Proline

    • Reagents: : L-Proline, coupling agents (e.g., EDCI, HOBt).

    • Conditions: : Room temperature to slight heating, inert atmosphere.

Industrial Production Methods

On an industrial scale, the production would involve the optimization of the synthetic route to improve yield and efficiency:

  • Catalysts: : Utilization of advanced catalysts to enhance reaction rates.

  • Automation: : Implementation of automated systems for precise control of reaction conditions.

  • Scaling: : Batch or continuous flow processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline can undergo several types of reactions:

  • Oxidation: : Conversion of functional groups into higher oxidation states.

  • Reduction: : Transformation into lower oxidation state derivatives.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, under controlled pH and temperature conditions.

  • Reduction: : LiAlH₄, NaBH₄, in anhydrous solvents.

  • Substitution: : Nucleophilic reagents like amines, thiols, under ambient to moderate temperatures.

Major Products Formed

  • Oxidation Products: : Corresponding acids, ketones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Varied depending on the substituent introduced.

Scientific Research Applications

1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is utilized across various research fields:

  • Chemistry: : As a chiral building block in asymmetric synthesis.

  • Biology: : In enzyme inhibition studies due to its structural mimicry.

  • Medicine: : Potential therapeutic agent in neurodegenerative diseases and infections.

  • Industry: : As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action often involves:

  • Molecular Targets: : Enzymes, receptors where it can bind due to its unique structure.

  • Pathways: : Inhibition of enzymatic pathways, modulation of receptor activity.

Comparison with Similar Compounds

1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline stands out due to its specific structural features:

  • Similar Compounds

    • 1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-D-Proline: : Differs in chirality.

    • N-Acetylproline: : Lacks the pyrrolidinyl group.

    • Pyrrolidinylbutanoic acid: : Lacks the proline moiety.

  • Uniqueness: : Combines the properties of pyrrolidine and proline, offering a unique spectrum of chemical reactivity and biological activity.

And there you have it! Curious to learn more about any specific aspect?

Properties

IUPAC Name

(2S)-1-[4-oxo-4-[(2S)-pyrrolidin-2-yl]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-11(9-3-1-7-14-9)5-6-12(17)15-8-2-4-10(15)13(18)19/h9-10,14H,1-8H2,(H,18,19)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVBOVVXXBUFFZ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)CCC(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Reactant of Route 2
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Reactant of Route 3
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Reactant of Route 4
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Reactant of Route 5
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Reactant of Route 6
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline

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